
2-Chloro-3,5-dibromobenzotrifluoride
Overview
Description
2-Chloro-3,5-dibromobenzotrifluoride: is a halogenated aromatic compound with the molecular formula C7H2Br2ClF3 . It is characterized by the presence of chlorine, bromine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dibromobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 2-chlorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,5-dibromobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed:
Substituted Derivatives: Products with different functional groups replacing the halogens.
Oxidized or Reduced Compounds: Various oxidation states of the compound depending on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3,5-dibromobenzotrifluoride serves as an intermediate in the synthesis of pharmaceuticals. Its bromine and chlorine substituents enhance biological activity and selectivity in drug development. For instance, compounds derived from this molecule have shown potential in treating various diseases due to their ability to interact with biological targets effectively.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dibromobenzotrifluoride exhibited significant anti-cancer activity against specific tumor cell lines, suggesting its utility in developing new cancer therapeutics.
Agrochemicals
In agrochemical applications, this compound is utilized as a precursor for designing herbicides and pesticides. The compound's halogenated structure contributes to its efficacy in controlling pests while minimizing environmental impact.
Case Study : Research conducted by agricultural chemists indicated that formulations containing this compound showed improved effectiveness against resistant weed species compared to traditional herbicides.
Material Science
The compound is also explored for its potential in developing advanced materials. Its unique chemical structure allows for modifications that can lead to materials with enhanced thermal stability and chemical resistance.
Data Table: Applications Overview
Application Area | Description | Key Benefits |
---|---|---|
Medicinal Chemistry | Intermediate for pharmaceuticals | Enhanced biological activity |
Agrochemicals | Precursor for herbicides and pesticides | Improved efficacy against resistant pests |
Material Science | Development of advanced materials | Enhanced thermal stability and resistance |
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dibromobenzotrifluoride involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These groups can form strong interactions with various biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
2,5-Dibromobenzotrifluoride: Similar structure but lacks the chlorine atom.
2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of bromine.
3,5-Dibromobenzotrifluoride: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Chloro-3,5-dibromobenzotrifluoride is unique due to the presence of both chlorine and bromine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical applications .
Biological Activity
2-Chloro-3,5-dibromobenzotrifluoride is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of chlorine and bromine atoms along with trifluoromethyl groups, suggests various mechanisms of action that could interact with biological systems. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H2Br2ClF3. The presence of multiple halogens contributes to its electrophilic nature, making it capable of participating in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to alterations in enzyme activity and gene expression. The following mechanisms have been proposed:
- Nucleophilic Substitution Reactions : The compound can react with thiol groups in proteins or nucleic acids, leading to modifications that may affect protein function or DNA replication.
- Enzyme Inhibition : By modifying active sites on enzymes, it can inhibit their activity, which may have therapeutic implications in diseases where specific enzymes are overactive .
Antimicrobial Activity
Research has shown that halogenated benzotrifluorides exhibit significant antimicrobial properties. For instance:
- A study indicated that related compounds demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential for this compound in antimicrobial applications .
Cytotoxicity and Cancer Research
Halogenated compounds have been explored for their cytotoxic effects on cancer cells:
- In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of a structurally similar dibromobenzotrifluoride derivative against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
- Cytotoxic Effects on Cancer Cells : Another study focused on the cytotoxicity of halogenated aromatic compounds in human cancer cell lines. The findings suggested that these compounds could selectively induce cell death in malignant cells while sparing normal cells .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
1,5-dibromo-2-chloro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPISBIZKLWHNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648608 | |
Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-27-1 | |
Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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